Rocaglamide
Description
Rocaglamide is a cyclopenta[b]benzofuran derivative first isolated in 1982 from Aglaia elliptifolia (Meliaceae) . It exhibits potent antiproliferative activity against human cancer cell lines, with IC₅₀ values in the range of 1.0–6.0 ng/mL . Its unique structure, featuring a fused tricyclic core and functionalized side chains, underpins its interaction with molecular targets such as eukaryotic initiation factor 4A (eIF4A) and prohibitin (PHB) proteins . This compound’s bioactivity extends beyond oncology, including insecticidal, antiviral, and anti-inflammatory properties .
Properties
IUPAC Name |
(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO7/c1-30(2)27(32)23-24(17-9-7-6-8-10-17)29(18-11-13-19(34-3)14-12-18)28(33,26(23)31)25-21(36-5)15-20(35-4)16-22(25)37-29/h6-16,23-24,26,31,33H,1-5H3/t23-,24-,26-,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPAQENNNINUPW-IDAMAFBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101004852 | |
| Record name | Rocaglamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84573-16-0 | |
| Record name | (1R,2R,3S,3aR,8bS)-2,3,3a,8b-Tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84573-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rocaglamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15495 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rocaglamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rocaglamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROCAGLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRG4N852F7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Taylor and Dobler's Methods
Among the earliest approaches to this compound synthesis was Taylor's method, which laid groundwork for subsequent developments. In 2001, Dobler and colleagues modified Taylor's method to achieve higher overall yields (40%) while reducing the number of synthetic steps. Following Taylor's scheme, they synthesized an aldehyde intermediate in 57% yield, then proceeded with an umpolung sequence that improved synthetic efficiency compared to the original approach.
Porco's Photochemical Approach
In 2006, Porco and colleagues introduced a highly effective method for this compound synthesis that is considered one of the most efficient synthetic pathways. Their approach utilizes photochemistry as a key element and builds upon earlier work demonstrating the formation of oxidopyrylium species from 3-hydroxyflavone derivatives through excited-state intramolecular proton transfer.
The synthetic pathway involves the following key steps:
- Production of an oxidopyrylium species by photoinduced excited state intramolecular proton transfer of a 3-hydroxyflavone derivative
- Reaction of the oxidopyrylium species with a dipolarophile (typically a cinnamate derivative) to obtain a compound with an aglain core structure
- Conversion of the aglain core structure into a this compound derivative through an α-ketol (acyloin) rearrangement carried out under basic conditions
- Optional hydroxyl-directed reduction to complete the synthesis
To improve yield and enantiomeric selectivity, Porco's group employed a chiral TADDOL derivative as a catalyst. This innovation significantly enhanced both the excited state intramolecular proton transfer efficiency and the stereoselectivity of the cycloaddition reaction.
Qin's Shortened Synthetic Pathway
In 2008, Qin and colleagues reported what they described as the shortest synthesis of (±)-rocaglamide. Their synthetic pathway begins with a benzofuranone intermediate and proceeds through the following key steps:
- Michael addition between the benzofuranone intermediate and a reagent containing dimethyl malonate functionality, catalyzed by Triton B, yielding an intermediate in 36.1% yield with approximately 2:1 diastereomeric ratio
- Samarium(II)-mediated reductive cyclization to afford keto-methyl rocaglate in 53.7% yield
- Conversion to an amide using lithium dimethylamide at -78°C in 84.4% yield
- Reduction with tetramethylammonium triacetoxyborohydride to afford this compound in 87.2% yield
While this pathway involves fewer steps than other approaches, its main limitation is that certain steps proceed with relatively low yields, reducing the overall efficiency.
Frontier's Approach via Nazarov Cyclization
The most recent major publication on this compound synthesis as of the search results appeared in 2012 by Frontier and colleagues. Their approach utilized an oxidation-initiated Nazarov cyclization as a key step in constructing the this compound framework.
This synthetic pathway begins with a benzofuranone intermediate and proceeds through several key transformations:
- Treatment with vinyl magnesium bromide in the presence of cerium chloride, followed by elimination to afford a 3-vinylbenzofuran
- Oxidative cleavage to provide an aldehyde intermediate
- Treatment with lithium phenylacetylide to form a propargylic alcohol
- O-Alkylation to furnish a propargylic ether
- Reaction with a lithium anion and tributyltin chloride to afford an allenylstannane
- Oxidative Nazarov cyclization using metachloroperoxybenzoic acid to produce the tricyclic rocaglate core
- Further transformations including oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, followed by additional steps to complete the this compound synthesis
Frontier's approach demonstrates the utility of the Nazarov cyclization in constructing the congested cyclopentane core of this compound.
Table 1: Comparison of Key Synthetic Approaches to this compound
| Synthetic Approach | Key Features | Key Reactions | Year Reported |
|---|---|---|---|
| Taylor/Dobler Method | Modified for higher yield (40%) | Umpolung sequence | 2001 |
| Kraus's Approach | Produced di-epi-analogue | Michael addition, SmI₂-mediated cyclization | 1989 |
| Porco's Photochemical Approach | Highly efficient | Photoirradiation of 3-hydroxyflavone, [3+2] cycloaddition | 2006 |
| Qin's Pathway | Shortest reported synthesis | Michael addition, SmI₂-mediated cyclization | 2008 |
| Frontier's Approach | Nazarov cyclization-based | Oxidation-initiated Nazarov cyclization | 2012 |
Preparation of this compound Derivatives
Modification of the Phloroglucinol Ring
Various modifications of the electron-rich phloroglucinol ring of this compound have been investigated to establish structure-activity relationships and optimize biological activity. Methyl rocaglate has served as a common substrate for these modifications through electrophilic aromatic substitution reactions.
Table 2: Conditions for Halogenation and Nitration of Methyl Rocaglate
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| N-bromosuccinimide | THF, 50 minutes | Mono-brominated and di-brominated derivatives | 60% for major product |
| N-chlorosuccinimide, AuCl₃ (10 mol%) | THF, -78°C | Mono-chlorinated derivatives | 23% and 29% for separated products |
| N-chlorosuccinimide (2 equiv) | THF | Dichlorinated product | Quantitative |
| Selectfluor | Methanol | Fluorinated derivatives | 40% for major product |
| Copper(II) nitrate | Acetic anhydride | Nitrated derivatives | <5% and 26% for different regioisomers |
The halogenated and nitrated methyl esters were typically converted to the corresponding hydroxamates through hydrolysis with lithium hydroxide in aqueous dioxane followed by coupling reactions.
Preparation of Hydroxamates and Related Compounds
Hydroxamate derivatives of this compound have been prepared to investigate their structure-activity relationships. The preparation typically involves:
- Hydrolysis of methyl rocaglate with lithium hydroxide in aqueous dioxane
- Coupling with appropriate N-methoxyamine derivatives to form the hydroxamates
For the preparation of enantiomerically pure hydroxamates, resolution strategies have been employed. For instance, racemic methyl rocaglate was hydrolyzed and esterified using (-)-menthol, N,N'-dicyclohexylcarbodiimide, and 4-dimethylaminopyridine to yield separable diastereomeric menthyl esters. After chromatographic separation and hydrolysis, both enantiomers of rocaglaic acid were obtained with >98% enantiomeric excess, which were then converted to the corresponding hydroxamates.
Preparation of Heterocyclic Derivatives
Heterocyclic derivatives of this compound have been synthesized to explore structural variations and their impact on biological activity. For example, benzothiazole and pyridyl ketone derivatives have been prepared by reacting methyl rocaglate with the corresponding lithiated heterocycles.
Specifically, 2-lithiobenzothiazole (3.1 equivalents) was prepared and reacted with methyl rocaglate at -78°C for 1 hour to yield the desired benzothiazole ketone in 50% yield based on recovered starting material. Similarly, 2-lithiopyridine was reacted with methyl rocaglate to form the pyridyl ketone in 40% yield based on recovered starting material.
Attempts to react other lithiated heterocycles with methyl rocaglate were generally unsuccessful, with unreacted methyl rocaglate being recovered in most cases.
Extraction Methods from Natural Sources
While synthetic methods provide important access to this compound and its derivatives, extraction from natural sources remains a valuable approach for obtaining these compounds. This compound and related compounds have been isolated from various species of the genus Aglaia.
A typical extraction protocol involves:
- Collection and drying of plant material (leaves, bark, fruits)
- Grinding of the dried material
- Sequential extraction with solvents of increasing polarity (hexane, ethyl acetate, methanol)
- Removal of solvents by vacuum evaporation
- Fractionation using various chromatographic techniques
For example, ground bark material of Aglaia dupperreana (3 kg) was successively extracted with n-hexane, ethyl acetate, and methanol. The ethyl acetate extract was fractionated using vacuum liquid chromatography with silica gel as the stationary phase and solvent gradients consisting of n-hexane:ethyl acetate:methanol as the mobile phase. Further purification using normal phase column chromatography, Sephadex LH-20 chromatography, and preparative high-performance liquid chromatography yielded several this compound derivatives.
Similar extraction and isolation procedures have been applied to other Aglaia species, including A. oligophylla, A. elaeagnoidea, and A. duppereana, yielding various this compound derivatives.
Structure-Activity Relationship Studies
The preparation of various this compound derivatives has enabled structure-activity relationship studies to identify structural features critical for biological activity. These studies have revealed several important insights:
- The cyclopenta[b]benzofuran core structure is essential for activity
- Modifications at C-1, C-2, and C-3 positions affect both potency and selectivity
- Hydroxamate derivatives often exhibit activity similar to or better than the parent compound
- Heterocyclic modifications can significantly alter biological properties
In particular, derivatives with hydroxamate functionality have shown promising activity. For example, a hydroxamate derivative designated as (-)-9 was found to have activity similar to silvestrol (another potent this compound derivative) in vitro.
Chemical Reactions Analysis
- Rocaglamide can undergo various reactions, including oxidation, reduction, and substitution.
- Specific reagents and conditions depend on the desired modifications. For example, oxidation may involve oxidizing agents like potassium permanganate (KMnO4).
- The major products formed during this compound reactions vary based on the specific reaction type and conditions.
Scientific Research Applications
Rocaglamide, a natural product initially derived from Aglaia species, has garnered significant attention for its diverse biological activities, particularly in cancer research and treatment . this compound and its derivatives, collectively known as rocaglamides, have demonstrated anticancer, antiviral, and chemosensitizing properties . This article aims to provide a detailed overview of the applications of this compound, supported by research findings and case studies.
Anticancer Applications
This compound exhibits potent anticancer activities through multiple mechanisms, making it a promising candidate for cancer therapy .
Inhibition of Protein Synthesis: this compound primarily functions by inhibiting protein synthesis in cancer cells . It achieves this by binding to the eukaryotic translation initiation factor eIF4A, which is essential for mRNA translation . By clamping eIF4A onto polypurine sequences in mRNA, this compound disrupts the initiation of protein synthesis, leading to cell growth inhibition and apoptosis .
Modulation of T Cell Activity: this compound can promote the infiltration and differentiation of T cells, transforming immune-cold tumors into hot tumors . When combined with anti-PD-1 antibodies, this compound enhances the functional activation of CD4+ T cells, boosting the anti-tumor immune response .
Inhibition of Cellular Migration: this compound inhibits cancer cell migration, a critical step in metastasis formation . It induces morphological changes in membrane protrusions and inhibits the activities of Rho GTPases (RhoA, Rac1, and Cdc42), which are master regulators of cellular migration .
Cell Cycle Arrest and Apoptosis: this compound induces rapid phosphorylation and degradation of Cdc25A, a regulator of cell cycle progression, leading to cell cycle arrest at the G1-S phase . This ultimately results in tumor cell apoptosis .
Case Studies
Antiviral Applications
This compound has demonstrated antiviral activity against HIV-1 by interfering with viral replication .
Inhibition of HIV-1 Replication: this compound suppresses HIV-1 replication by altering Gag-genomic RNA interactions . It effectively inhibits the spread of virus infection in CEM×174 lymphocytes and primary CD4+ T cells .
Chemoprotective Applications
This compound has shown potential in reducing the toxicity of chemotherapeutic drugs in normal tissues .
Reduction of Apoptotic Cell Death: this compound significantly reduces apoptotic cell death induced by DNA-damaging anticancer drugs in primary human and murine cells . It blocks DNA damage-induced upregulation of the transcription factor p53 by inhibiting its protein synthesis .
Other Potential Applications
Apart from anticancer, antiviral, and chemoprotective applications, this compound derivatives have shown potential insecticidal activity . Virtual screening studies are ongoing to identify new chemical entities with potential biological activities based on this compound derivatives .
Challenges and Future Directions
Despite the promising applications of this compound, several challenges need to be addressed for its clinical translation. These include:
- Synthesis and Production: Developing efficient and scalable synthesis methods to produce this compound and its analogs .
- Target Specificity: Enhancing the selectivity of this compound towards cancer cells to minimize off-target effects .
- Drug Delivery: Improving the delivery of this compound to tumor sites to increase its efficacy .
Mechanism of Action
- Rocaglamide A inhibits eukaryotic translation initiation by binding to the translation initiation factor eIF4A, converting it into a translational repressor .
- The exact molecular targets and pathways involved are still an active area of research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Rocaglamide belongs to the flavagline class of natural products, which includes structurally related compounds such as silvestrol , didesmethylthis compound , and thapsakon A . Below is a detailed comparison based on structural features, mechanisms of action, and pharmacological profiles.
Structural Comparison
- Key Insights :
- The cyclopenta[b]benzofuran core is critical for bioactivity. Replacement with a pyran ring (e.g., thapsakon A) abolishes antiproliferative effects .
- Silvestrol ’s dioxanyl ring enhances eIF4A inhibition but reduces metabolic stability compared to this compound .
- Acetylation of hydroxyl groups (e.g., C-1) in this compound derivatives reduces potency by ~2-fold .
Mechanism of Action
- Key Insights: this compound and silvestrol both inhibit eIF4A-dependent translation initiation but differ in binding specificity: silvestrol stabilizes eIF4A:RNA complexes, while this compound disrupts RNA binding .
Pharmacological Activity
- Key Insights :
Structure-Activity Relationships (SAR)
- Critical Modifications :
Research Findings and Clinical Potential
- This compound synergizes with TRAIL to induce apoptosis in renal carcinoma cells, with 4–5-fold higher potency as a sensitizer than as a standalone agent .
- Silvestrol reduces MYC-driven lymphomas in vivo and synergizes with doxorubicin .
- Hybrid Derivatives : Rocaglate-hydroxamates (e.g., (-)-9 ) and fluorinated analogs show promise for balancing efficacy and stability .
Biological Activity
Rocaglamide, a natural product derived from the plant Aglaia, has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound belongs to the class of compounds known as rocaglates. Its structure is characterized by a cyclopenta[b]tetrahydrobenzofuran backbone, which is essential for its biological activity. The primary mechanism through which this compound exerts its effects is by inhibiting protein synthesis, specifically targeting the eukaryotic translation initiation factors eIF4A and eIF4E. This inhibition disrupts the cap-dependent translation of mRNA, leading to decreased levels of oncogenic proteins and ultimately inducing cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
This compound has demonstrated potent anticancer activity across various cancer types. Here are some key findings:
- Inhibition of Tumor Growth : this compound has been shown to inhibit tumor growth in multiple preclinical models, including human tumor xenografts. In one study, treatment with this compound significantly reduced tumor volumes in TRAIL-resistant hepatocellular carcinoma (HCC) cells when combined with TRAIL therapy .
- Mechanistic Insights : this compound induces cell cycle arrest at the G2/M phase and enhances the sensitivity of cancer cells to apoptosis-inducing agents such as TRAIL. It achieves this by modulating key apoptotic pathways involving caspase-8 and c-FLIP .
- Synergistic Effects : Studies have reported that this compound can synergize with other chemotherapeutic agents, enhancing their efficacy. For instance, it has been shown to work effectively in combination with doxorubicin in lymphoma models .
Table 1: Summary of this compound's Biological Activities
Case Studies
- Hepatocellular Carcinoma (HCC) :
- Neurofibromatosis-associated Tumors :
- Lymphoma Models :
Q & A
Q. What are the primary synthetic routes for rocaglamide, and how do they differ in efficiency and scalability?
this compound is synthesized via asymmetric [3 + 2] cycloaddition (Trost method) or reductive cyclization using SmI₂ (Taylor method). The Trost approach involves 16 steps with chiral auxiliaries to establish stereochemistry , while Taylor’s method achieves racemic synthesis in 8 steps via Michael addition and pinacolic coupling . Scalability depends on reagent availability and diastereoselectivity, with Taylor’s route offering shorter steps but requiring resolution for enantiopure yields.
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is not classified as hazardous under GHS, but standard precautions include using chemical fume hoods, avoiding dust/aerosol formation, and wearing PPE (gloves, lab coats). In case of skin contact, wash immediately with soap; for eye exposure, rinse for ≥15 minutes. Store in ventilated areas away from ignition sources .
Q. How is this compound typically used as a positive control in cytotoxicity assays?
In vitro studies use this compound at concentrations ranging from 0.05–50 µg/mL, with IC₅₀ calculated via dose-response curves (e.g., using TableCurve software). It serves as a benchmark for apoptosis induction, often combined with TRAIL to assess synergistic effects in cancer cell lines like HepG2 .
Q. What are the key biological targets of this compound in anticancer research?
this compound inhibits eIF4A helicase activity, stabilizing eIF4A-RNA complexes to disrupt translation initiation . It also suppresses HSF1 (IC₅₀ ~50 nM) and NF-κB, contributing to apoptosis in leukemia and solid tumors .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported cytotoxicity across different cancer models?
Discrepancies may arise from cell-specific eIF4A dependency or off-target effects. Methodological solutions include:
Q. What experimental strategies optimize this compound’s selectivity for eIF4A over other RNA helicases?
Strategies involve:
- Mutagenesis of eIF4A residues (e.g., Q195E, R191K) to map binding pockets .
- Co-crystallization studies with eIF4A-RNA complexes to identify interaction hotspots .
- Structure-activity relationship (SAR) studies using synthetic rocaglate analogs .
Q. How do this compound’s synergistic effects with TRAIL enhance apoptosis, and what mechanistic insights support this?
this compound sensitizes cells to TRAIL by downregulating anti-apoptotic proteins (e.g., c-FLIP) via eIF4A inhibition. Experimental validation includes:
Q. What computational tools are used to model this compound’s binding to the eIF4A-RNA complex?
In silico approaches include:
- Molecular docking (e.g., AutoDock Vina) using cryo-EM structures of eIF4A-RNA .
- Molecular dynamics simulations to assess binding stability under physiological conditions .
- Free-energy perturbation (FEP) calculations to predict mutant resistance profiles .
Q. How can researchers address challenges in this compound’s bioavailability for in vivo studies?
Solutions include:
Q. What methodologies validate this compound’s off-target effects in transcriptome-wide studies?
- RNA-seq to identify differentially expressed genes post-treatment .
- CRISPR-Cas9 screens to pinpoint synthetic lethal interactions .
- Chemoproteomics (e.g., thermal shift assays) to detect non-eIF4A protein binding .
Methodological Notes
- Data Analysis : Use two-way ANOVA with post hoc tests (e.g., Tukey’s HSD) for multi-group comparisons in cytotoxicity assays .
- Synthesis Optimization : Prioritize steps with >80% yield and >5:1 diastereoselectivity to reduce purification bottlenecks .
- Target Validation : Combine genetic (e.g., siRNA knockdown) and pharmacological (e.g., silvestrol co-treatment) approaches to confirm eIF4A dependency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
